Stereochemical Purity and Axial Configuration Drive 150-Fold Enhanced Reactivity in IEDDA Ligation
The (R)-enantiomer and axial configuration of the TCO moiety in (R)-TCO4-PEG2-NH2 are critical for maximizing reaction kinetics. The axial isomer of trans-cyclooctene derivatives has been shown to react via the inverse electron-demand Diels-Alder (IEDDA) mechanism approximately 150 times faster than the corresponding equatorial isomer [1]. This difference stems from the higher ring strain and more favorable transition state geometry in the axial conformer . The stereochemical designation 'R' and the IUPAC fragment '(1R,4E)' confirm the presence of the highly reactive axial isomer in (R)-TCO4-PEG2-NH2, distinguishing it from racemic mixtures or stereochemically undefined TCO-PEG-amine reagents where the slower equatorial isomer may dominate and reduce overall conjugation efficiency .
| Evidence Dimension | Reaction Rate (Relative IEDDA Kinetics) |
|---|---|
| Target Compound Data | Axial TCO isomer (as in (R)-TCO4-PEG2-NH2) |
| Comparator Or Baseline | Equatorial TCO isomer |
| Quantified Difference | Approximately 150-fold faster |
| Conditions | Inverse electron-demand Diels–Alder (IEDDA) reaction with tetrazine; based on published class-level kinetic studies |
Why This Matters
Procurement of the stereochemically defined (R)-axial isomer ensures maximal reaction rates and conjugation yields in time-critical experiments, such as live-cell imaging or in vivo pretargeting, where slower kinetics could lead to incomplete labeling or reduced signal-to-noise ratios.
- [1] TCI Chemicals. Click-to-Release Reagents: TCO (trans-cyclooctene) Derivatives & many more. View Source
